3-Desacetylvecuronium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

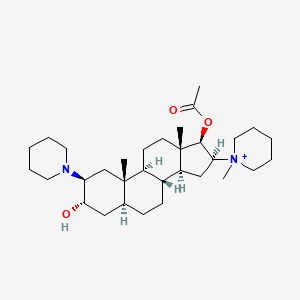

3-Hydroxyvecuronium is a steroid ester.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-Desacetylvecuronium exhibits potent neuromuscular blocking activity, approximately 50% to 70% that of its parent compound, vecuronium. Its pharmacokinetic profile is characterized by:

- Plasma Clearance : Lower than that of vecuronium, indicating slower elimination from the body.

- Volume of Distribution : Larger than vecuronium, suggesting extensive distribution in body tissues.

- Elimination Half-Life : Significantly longer than vecuronium, which can lead to prolonged neuromuscular blockade in patients, especially those with renal impairment .

Neuromuscular Blockade in Intensive Care

In critically ill patients, this compound plays a crucial role in maintaining muscle relaxation during mechanical ventilation. However, its prolonged effects can lead to complications:

- Prolonged Neuromuscular Blockade : Studies have shown that patients receiving long-term vecuronium may experience extended paralysis due to elevated levels of this compound. This is particularly evident in patients with renal dysfunction, where clearance is significantly impaired .

- Case Study Insights : A study involving critically ill patients demonstrated that those with renal failure had higher plasma concentrations of this compound and experienced prolonged neuromuscular blockade lasting from six hours to over seven days after stopping vecuronium therapy . Another case highlighted an infant undergoing continuous renal replacement therapy who experienced similar prolonged effects .

Data Table: Pharmacokinetic Comparison

| Parameter | Vecuronium (Healthy) | This compound (Healthy) | Vecuronium (Critically Ill) | This compound (Critically Ill) |

|---|---|---|---|---|

| Plasma Clearance (ml/kg/min) | 5.39 | 3.51 | 2.6 | N/A |

| Volume of Distribution (ml/kg) | 152 | 254 | 494 | N/A |

| Elimination Half-Life (min) | 34 | 116 | 173.9 | N/A |

Implications for Renal Function

The renal clearance of this compound is crucial for its elimination. In patients with impaired renal function, the accumulation of this metabolite can lead to significant clinical challenges:

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the pharmacokinetics of 3-desacetylvecuronium in preclinical research?

- Methodological Answer : Utilize animal models (e.g., cats with induced liver or kidney failure) to simulate human metabolic and excretory pathways. Population pharmacokinetic modeling, as described in and , should be employed to account for inter-individual variability. For example, compartmental analysis (e.g., three-compartment models) and covariate testing (e.g., age, weight, organ dysfunction) can quantify clearance rates and volume of distribution. Ensure bile duct cannulation and urine collection protocols are standardized to assess hepatic vs. renal elimination pathways .

Q. How do researchers distinguish between the neuromuscular effects of vecuronium and its metabolite this compound in vivo?

- Methodological Answer : Conduct pharmacodynamic-pharmacokinetic (PK-PD) modeling using individualized plasma concentration-effect curves. Measure train-of-four (TOF) ratios and plasma concentrations of both compounds at serial time points (e.g., 23–64 hours post-administration) to correlate metabolite accumulation with prolonged neuromuscular blockade. As shown in and , serum and urine concentrations of this compound often exceed vecuronium levels during recovery phases, necessitating high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification .

Q. What are the primary organs responsible for this compound elimination, and how can this be experimentally validated?

- Methodological Answer : Use radiolabeled this compound in biodistribution studies to quantify recovery in bile, urine, and organs (e.g., liver). demonstrates that 70% of the metabolite is recovered in bile and liver in control cats, while only 19% is excreted renally. Liver failure models (e.g., galactosamine-induced) significantly reduce plasma clearance (2.8 vs. 14.1 ml·kg⁻¹·min⁻¹ in controls) and prolong mean residence time (334 vs. 49 min), confirming hepatic dominance in elimination .

Advanced Research Questions

Q. How do contradictory findings on this compound accumulation in renal failure patients versus animal models inform future study designs?

- Methodological Answer : Address species-specific metabolic pathways by comparing chronic administration models (e.g., repeated vecuronium dosing in cats with kidney failure) to human ICU data. highlights that single-dose studies in cats fail to replicate metabolite accumulation seen in humans, suggesting saturation of hepatic uptake mechanisms over time. Incorporate bile reabsorption experiments (e.g., omitting bile duct cannulation) to test enterohepatic cycling hypotheses .

Q. What statistical approaches resolve variability in this compound pharmacokinetic parameters across heterogeneous patient populations?

- Methodological Answer : Apply mixed-effects population modeling to partition inter-individual variability (e.g., clearance, volume of distribution) from residual error. As outlined in , fix vecuronium pharmacokinetic parameters during metabolite modeling to avoid confounding. Use likelihood ratio tests and visual predictive checks to validate covariate effects (e.g., phenytoin coadministration increasing vecuronium clearance by 138%) .

Q. How can researchers isolate the contribution of this compound to prolonged neuromuscular blockade when co-administered with vecuronium?

- Methodological Answer : Design crossover studies comparing vecuronium alone versus vecuronium + exogenous this compound. Measure TOF ratios and plasma concentrations to quantify additive/synergistic effects. shows that this compound’s EC₅₀ (213 ng/ml) is 50% lower than vecuronium’s, requiring adjusted dosing regimens in patients with hepatic impairment .

Q. Data Contradiction Analysis

Q. Why does this compound accumulate in renal failure patients despite preclinical data showing no pharmacokinetic alteration in kidney-impaired cats?

- Methodological Answer : Hypothesize species-specific differences in hepatic saturation thresholds or enterohepatic recirculation. proposes that chronic vecuronium administration in humans may saturate hepatic excretion, shifting elimination to the kidneys. Validate this by comparing metabolite kinetics in acute vs. chronic kidney failure models and measuring biliary metabolite reabsorption .

Propiedades

Número CAS |

74041-85-3 |

|---|---|

Fórmula molecular |

C32H55N2O3+ |

Peso molecular |

515.8 g/mol |

Nombre IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Clave InChI |

KHTHYBVBGJQSIO-OOJCLDBCSA-N |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |

SMILES isomérico |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |

SMILES canónico |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |

Sinónimos |

3-deacetylvecuronium 3-deacetylvecuronium bromide, (2beta,3alpha,5alpha,16beta,17beta)-isomer 3-desacetylvecuronium 3-hydroxyvecuronium Org 7268 Org-7268 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.